![molecular formula C22H19N3O4S2 B2478529 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-phenoxybenzamide CAS No. 923146-93-4](/img/structure/B2478529.png)
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole derivatives have been highlighted in recent synthetic developments of anti-tubercular compounds . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include a series of reduction, acetylation, and nucleophilic substitution (SN2) reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives were judged by their C, H, and N analysis .Scientific Research Applications
Molecular Synthesis and Pharmacological Evaluation
A series of 4-thiazolidinone derivatives, including structural similarities to N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-phenoxybenzamide, were synthesized and evaluated as anticonvulsant agents. These compounds were designed with essential functional groups for binding to benzodiazepine receptors, showing significant anticonvulsant activity in various tests. Compound 5i, a closely related derivative, exhibited sedative-hypnotic activity without impairing learning and memory, indicating the benzodiazepine receptors' role in its pharmacological properties (Faizi et al., 2017).
Photodynamic Therapy Applications
The derivatives of benzothiazole, similar to N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-phenoxybenzamide, have been explored for their potential in photodynamic therapy, a treatment method for cancer. The compounds showed remarkable photophysical properties such as high singlet oxygen quantum yield, essential for Type II photosensitizers used in photodynamic therapy. Their good fluorescence properties and appropriate photodegradation quantum yield indicate their potential use in treating cancer through photodynamic therapy (Pişkin et al., 2020).
Antimicrobial and Antifungal Applications
Various benzothiazole derivatives, including N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-phenoxybenzamide, have been synthesized and evaluated for antimicrobial and antifungal activities. These compounds have shown effectiveness against a range of bacterial and fungal species, indicating their potential as antimicrobial and antifungal agents. The diversity in the activity spectrum highlights their utility in developing new therapeutic agents to combat infectious diseases (Krátký et al., 2012).
Corrosion Inhibition
Benzothiazole derivatives, structurally related to N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-phenoxybenzamide, have been studied for their role in corrosion inhibition. These compounds have shown significant inhibition efficiency against steel corrosion in acidic environments. Their ability to adsorb onto surfaces via both physical and chemical interactions indicates their potential as corrosion inhibitors, offering extra stability and higher inhibition efficiencies (Hu et al., 2016).
Mechanism of Action
Target of Action
It’s structurally similar compound, cyazofamid, is known to target theQi center of Coenzyme Q – cytochrome c reductase . This enzyme plays a crucial role in the electron transport chain of mitochondria, which is essential for cellular respiration and energy production .
Mode of Action
Cyazofamid, a structurally similar compound, is thought to bind to the qi center of coenzyme q – cytochrome c reductase . This binding could potentially inhibit the function of the enzyme, disrupting the electron transport chain and ultimately leading to a decrease in ATP production .
Biochemical Pathways
If it acts similarly to cyazofamid, it could affect theelectron transport chain in mitochondria . This would disrupt ATP production, affecting numerous downstream cellular processes that rely on ATP for energy .
Result of Action
If it acts similarly to cyazofamid, it could lead to a decrease in atp production . This could potentially lead to cell death, given the crucial role of ATP in numerous cellular processes .
Future Directions
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c1-25(2)31(27,28)18-12-13-19-20(14-18)30-22(23-19)24-21(26)15-8-10-17(11-9-15)29-16-6-4-3-5-7-16/h3-14H,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZPEYITFQKMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
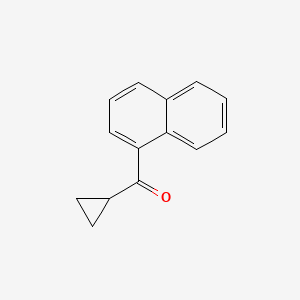
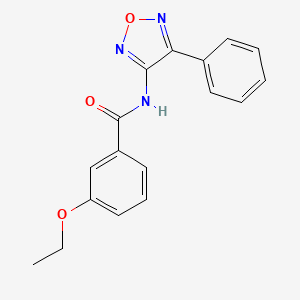
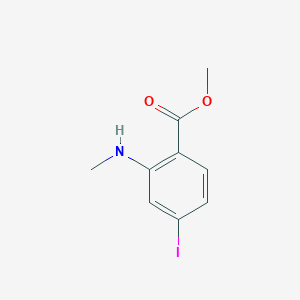
![3-[4-(Morpholine-4-sulfonyl)phenyl]propanehydrazide](/img/structure/B2478452.png)

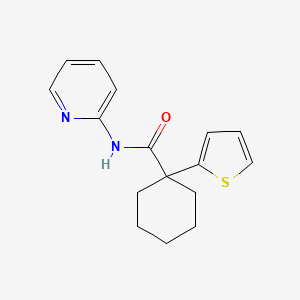
![1-(1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)imidazolidin-2-one](/img/structure/B2478455.png)
![3-cinnamyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2478456.png)
![2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2478457.png)
![2-OXO-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}IMIDAZOLIDINE-1-CARBOXAMIDE](/img/structure/B2478462.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-2-one](/img/structure/B2478464.png)
![3-(3-methylphenyl)-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2478465.png)
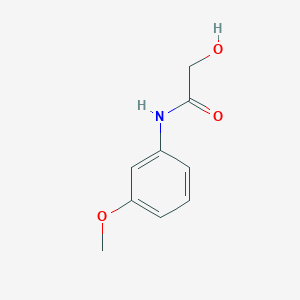
![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2478469.png)
